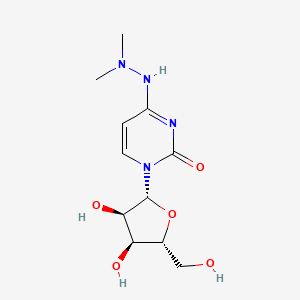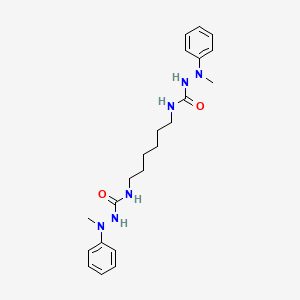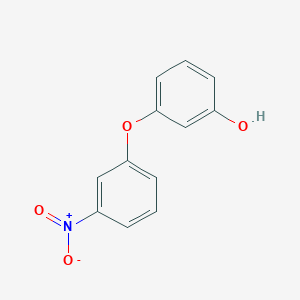![molecular formula C9H12N2O5S2 B14322458 4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide CAS No. 108966-59-2](/img/structure/B14322458.png)
4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of a hydroxypropylthio group, a nitro group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide typically involves the introduction of the hydroxypropylthio group to a nitrobenzenesulfonamide precursor. One common method involves the reaction of 3-nitrobenzenesulfonamide with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxypropylthio group replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitro and sulfonamide groups can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide: Characterized by the presence of a hydroxypropylthio group.
4-(3-hydroxypropylthio)-2-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
4-(3-hydroxypropylthio)-3-aminobenzenesulfonamide: The nitro group is replaced by an amino group.
Uniqueness
4-(3-hydroxypropylthio)-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the hydroxypropylthio, nitro, and sulfonamide groups provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propiedades
Número CAS |
108966-59-2 |
|---|---|
Fórmula molecular |
C9H12N2O5S2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-(3-hydroxypropylsulfanyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-18(15,16)7-2-3-9(17-5-1-4-12)8(6-7)11(13)14/h2-3,6,12H,1,4-5H2,(H2,10,15,16) |
Clave InChI |
SFAAYTTWBINRON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])SCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)




![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)








